

Compound of Interest

Compound Name: Binimetinib-d3

Cat. No.: B15615240

For Researchers, Scientists, and Drug Development Professionals

Introduction

Binimetinib is a potent and selective inhibitor of MEK1 and MEK2, key components of the RAS/RAF/MEK/ERK signaling pathway.^{[1][2][3]} Dysregulation

Mechanism of Action

Binimetinib is an allosteric, non-ATP-competitive inhibitor of MEK1 and MEK2.^[6] By binding to MEK, Binimetinib prevents the phosphorylation and activation

```
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Figure 2: Workflow for a typical pharmacokinetic study.

Materials:

- Mice (e.g., CD1 nu/nu)[9]
- Binimetinib formulation (from Protocol 1)
- **Binimetinib-d3** solution (as internal standard, IS)
- EDTA-coated microcentrifuge tubes
- Centrifuge
- Acetonitrile
- LC-MS/MS system

Procedure:

-

Dosing: Administer a single oral dose of Binimetinib to the mice as described in Protocol 1.

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Blood Collection:

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At specified time points (e.g., 0.167, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose), collect blood samples via

-

Place the blood into EDTA-coated microcentrifuge tubes to prevent coagulation.

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Plasma Preparation:

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Centrifuge the blood samples to separate the plasma.

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Transfer the plasma to clean tubes and store at -80°C until analysis.

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Sample Preparation for LC-MS/MS:

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Thaw the plasma samples.

-

To a known volume of plasma, add a known amount of **Binimetinib-d3** solution (internal standard).

-

Perform protein precipitation by adding a solvent such as acetonitrile.[\[10\]](#)

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Vortex and centrifuge the samples to pellet the precipitated proteins.

-

Transfer the supernatant containing Binimetinib and **Binimetinib-d3** to vials for LC-MS/MS analysis.

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LC-MS/MS Analysis:

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Develop a sensitive and specific LC-MS/MS method for the simultaneous detection and quantification of Bini

- Generate a calibration curve using known concentrations of Binimetinib spiked into blank plasma, along with

- Data Analysis:

- Calculate the peak area ratio of Binimetinib to **Binimetinib-d3** for each sample.
- Determine the concentration of Binimetinib in the plasma samples by interpolating from the calibration curve.
- Use the concentration-time data to calculate pharmacokinetic parameters such as C_{max}, T_{max}, and AUC using

Protocol 3: Assessment of In Vivo Target Engagement (pERK Inhibition)

This protocol provides a general method for evaluating the pharmacodynamic effects of Binimetinib by measuring

Materials:

-

Tumor-bearing mice

-

Binimetinib formulation (from Protocol 1)

-

Lysis buffer with phosphatase and protease inhibitors

-

Tissue homogenizer

-

BCA protein assay kit

-

Western blotting reagents and equipment

-

Primary antibodies against pERK (Thr202/Tyr204) and total ERK

-

Secondary antibody (HRP-conjugated)

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Chemiluminescence detection system

Procedure:

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Treatment and Tissue Collection:

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Treat tumor-bearing mice with Binimetinib or vehicle as described in Protocol 1.

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At a specified time point after the final dose (e.g., 2-4 hours), euthanize the mice and excise the tumors

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Flash-freeze the tumors in liquid nitrogen and store at -80°C.

-

Protein Extraction:

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Homogenize the frozen tumor tissue in ice-cold lysis buffer containing phosphatase and protease inhibitors

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Centrifuge the homogenate at high speed to pellet cellular debris.

- Collect the supernatant containing the protein lysate.

- Protein Quantification:

- Determine the protein concentration of each lysate using a BCA protein assay.

- Western Blotting:

- Normalize the protein concentrations of all samples.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane to prevent non-specific antibody binding.
- Incubate the membrane with primary antibodies against pERK and total ERK.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

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Detect the protein bands using a chemiluminescence substrate and an imaging system.

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Data Analysis:

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Quantify the band intensities for pERK and total ERK.

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Normalize the pERK signal to the total ERK signal for each sample.

-

Compare the pERK/total ERK ratio between the Binimetinib-treated and vehicle-treated groups to determine t

Safety and Toxicology Considerations

In animal studies, potential adverse effects of Binimetinib, particularly when used in combination with a BRAI

- Ocular Toxicities: Serous retinopathy has been observed.[2][15]
- Cardiomyopathy: Decreases in left ventricular ejection fraction can occur.[2][15]
- Hepatotoxicity: Elevations in liver function tests have been reported.[2]
- Rhabdomyolysis: Increased creatine phosphokinase (CPK) levels may be observed.[2]

Regular monitoring of animal health, including body weight, clinical signs, and, if necessary, specific organ

Conclusion

Binimetinib is a valuable tool for preclinical cancer research, particularly for tumors with a dysregulated M

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